molecular formula C7H9BrOS B2957610 2-(4-Bromothiophen-2-yl)propan-2-ol CAS No. 1785503-78-7

2-(4-Bromothiophen-2-yl)propan-2-ol

Cat. No. B2957610
CAS RN: 1785503-78-7
M. Wt: 221.11
InChI Key: QDAZXZVTCBJGHY-UHFFFAOYSA-N
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Description

“2-(4-Bromothiophen-2-yl)propan-2-ol” is a chemical compound with the CAS Number: 1785503-78-7. It has a molecular weight of 221.12 and its IUPAC name is 2-(4-bromothiophen-2-yl)propan-2-ol . It is a solid at room temperature .


Molecular Structure Analysis

The molecular formula of “2-(4-Bromothiophen-2-yl)propan-2-ol” is C7H9BrOS . The InChI code is 1S/C7H9BrOS/c1-7(2,9)6-3-5(8)4-10-6/h3-4,9H,1-2H3 .


Physical And Chemical Properties Analysis

“2-(4-Bromothiophen-2-yl)propan-2-ol” is a solid at room temperature . Unfortunately, specific physical and chemical properties such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Synthesis of Oligothiophenes and Polymer Applications

The compound has been utilized in the synthesis of oligothiophenes through palladium-catalyzed C-H homocoupling of bromothiophene derivatives. This process is pivotal for creating well-defined structures with 2-8 thiophene units, which are significant in the development of electronic and photonic materials. Such oligothiophenes bearing terminal C-Br bonds enable further transformation, enhancing their utility in various synthetic and industrial applications (Takahashi et al., 2006).

Antifungal Activity

Research on 1,2,3-Triazole derivatives, synthesized via copper-catalyzed azide alkyne cycloaddition, showed significant antifungal activity against Candida strains. This includes derivatives structurally related to 2-(4-Bromothiophen-2-yl)propan-2-ol, highlighting its potential in developing new antifungal agents (Lima-Neto et al., 2012).

Material Synthesis and Modification

The compound is instrumental in material science, particularly in synthesizing poly(3-hexylthiophene) (P3HT), a model conjugated polymer. By employing ipso-arylative cross-coupling with derivatives of 3-hexylthiophene, it facilitates the production of P3HT with varying molecular weights, demonstrating its utility in creating materials with tailored electrical properties (Shih et al., 2018).

Catalytic Processes and Organic Synthesis

In the realm of organic synthesis, the bromination of certain substrates, including those related to 2-(4-Bromothiophen-2-yl)propan-2-ol, offers insights into regio- and chemoselective bromination techniques. Such methodologies are crucial for developing synthetic pathways that yield bromo-substituted compounds, which are valuable synthons in organic chemistry (Shirinian et al., 2012).

Solubility and Physical Chemistry Studies

Studies on related bromothiophene compounds, examining their solubility in various solvents, provide critical data for understanding the physicochemical properties of these molecules. Such information is essential for optimizing conditions in synthetic chemistry and materials science applications (Wang et al., 2012).

properties

IUPAC Name

2-(4-bromothiophen-2-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrOS/c1-7(2,9)6-3-5(8)4-10-6/h3-4,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDAZXZVTCBJGHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CS1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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